6-(3-Methylthiophenyl)picolinic acid
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Overview
Description
6-(3-Methylthiophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylthiophenyl)picolinic acid typically involves the reaction of 3-methylthiophenyl derivatives with picolinic acid or its derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(3-Methylthiophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 6-(3-Methylthiophenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: Known for its herbicidal activity.
6-Indazolyl-2-Picolinic Acid: Exhibits herbicidal properties and affects auxin pathways.
Uniqueness
6-(3-Methylthiophenyl)picolinic acid is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific interactions in biological systems and for developing new materials with tailored properties.
Properties
IUPAC Name |
6-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSKHNUVLFNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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